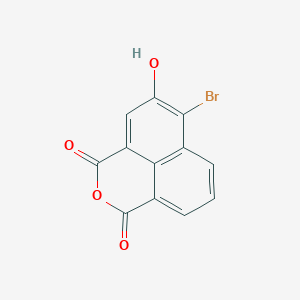

4-Bromo-3-hydroxy-1,8-naphthalic anhydride

Description

Overview of Naphthalic Anhydride (B1165640) Core Structures in Contemporary Chemical Research

The 1,8-naphthalic anhydride scaffold, a rigid and planar aromatic system, serves as a foundational structure in modern chemical research. rsc.org It is a key intermediate in the production of a wide array of organic materials. Derivatives of this core structure are integral to the development of dyes, pigments, and optical brighteners. wikipedia.org The reactivity of the anhydride group allows for the straightforward synthesis of a large family of naphthalimide derivatives, which are compounds of significant interest. rsc.org These derivatives are known for their strong fluorescence, photostability, and excellent thermal and oxidation stability, making them valuable in diverse fields such as biochemistry, polymers, and materials science. researchgate.netrsc.org

Significance of Functionalized Naphthalic Anhydrides as Advanced Synthetic Intermediates and Building Blocks

The introduction of functional groups onto the 1,8-naphthalic anhydride core dramatically expands its utility, transforming the basic scaffold into an advanced synthetic intermediate. rsc.org Halogenated derivatives, such as 4-bromo-1,8-naphthalic anhydride, are particularly crucial precursors for further molecular elaboration. rsc.orgresearchgate.net The bromine atom at the C-4 position is a versatile handle for introducing a variety of other functional groups through nucleophilic substitution reactions or transition-metal-catalyzed cross-coupling reactions. rsc.orgevitachem.com This functionalization is key to fine-tuning the electronic and photophysical properties of the resulting molecules. researchgate.net The ability to introduce substituents like amino or hydroxyl groups can lead to compounds with tailored characteristics, such as specific fluorescence behaviors, making them suitable for applications like chemical sensors or biological probes. rsc.orgresearchgate.net

The compound 4-Bromo-3-hydroxy-1,8-naphthalic anhydride is a prime example of a multi-functionalized building block. It possesses three key reactive sites: the anhydride moiety, the bromine atom, and the hydroxyl group. This trifecta of functionality allows for a sequence of selective chemical transformations, enabling the construction of complex molecular architectures. evitachem.com

Historical Trajectories and Evolution of Research on Substituted Naphthalic Anhydrides

Research into cyclic anhydrides has a long history, with the first commercial use of a dicarboxylic acid anhydride, phthalic anhydride, dating back many decades. wikipedia.org The study of 1,8-naphthalic anhydride and its derivatives followed, initially driven by the dye and pigment industry. wikipedia.org Early research focused on synthesizing robust and vibrant colorants. Over the past fifty years, interest in 1,8-naphthalimide (B145957) derivatives—the direct products of naphthalic anhydrides—has grown substantially due to their unique photophysical properties. rsc.org The research trajectory has evolved from creating simple dyes to designing sophisticated functional molecules. The focus has shifted towards modifying the naphthalimide core at the C-4 position and the imide nitrogen to precisely control the molecule's optical and electronic properties. rsc.orgresearchgate.net This has led to their application in high-tech areas, including organic light-emitting diodes (OLEDs), fluorescent probes for detecting metal ions and anions, and agents for biomedical imaging and therapeutics. rsc.orgnih.gov

Current Research Gaps and Motivations for In-depth Investigation of this compound

While extensive research exists on mono-substituted 4-bromo or 4-amino naphthalic anhydrides and their corresponding naphthalimides, there is a comparative lack of in-depth studies on di-substituted systems directly on the anhydride precursor, such as this compound. The primary motivation for investigating this specific compound lies in its potential as a versatile building block for creating novel functional materials and probes. evitachem.com

The presence of both a bromo and a hydroxy group on the naphthalene (B1677914) core offers opportunities for orthogonal functionalization. The bromine atom can be used for carbon-carbon bond formation (e.g., Suzuki or Sonogashira coupling), while the hydroxyl group can be used to modulate the electronic properties or serve as a hydrogen-bonding site. This dual functionality is highly desirable for constructing complex sensor molecules or for incorporation into polymeric structures. evitachem.com

Current research gaps include a full exploration of the compound's reactivity, the systematic development of derivatives, and a comprehensive evaluation of their photophysical properties. An in-depth investigation is warranted to unlock the synthetic potential of this molecule, potentially leading to new classes of fluorescent sensors, advanced polymers, or biologically active compounds that leverage the unique electronic and structural features imparted by the 3-hydroxy and 4-bromo substitution pattern.

Detailed Research Findings

The synthesis of this compound can be achieved through various methods, typically starting from more common naphthalic anhydride derivatives. evitachem.com

| Method | Starting Material | Key Reagents | Description |

|---|---|---|---|

| Two-Step Synthesis | 1,8-Naphthalic anhydride | 1. Brominating agent (e.g., Br₂, NBS) 2. Hydroxylating agent (e.g., KOH, LiOH) | This common method involves the initial electrophilic bromination of the naphthalene ring, which typically occurs at the 4-position. This is followed by a separate hydroxylation step to introduce the hydroxyl group at the 3-position. evitachem.com |

| From Substituted Precursor | 4-Bromo-3-nitro-1,8-naphthalic anhydride | Aqueous Sodium Hydroxide (B78521) (NaOH) | A documented synthesis involves stirring 4-bromo-3-nitro-1,8-naphthalic anhydride in aqueous sodium hydroxide at elevated temperatures (80-85°C). The nitro group is displaced by a hydroxyl group. The product is then precipitated by acidification. |

| One-Pot Synthesis | 1,8-Naphthalic anhydride | Brominating and hydroxylating agents in a single reaction vessel | More recent approaches aim for a one-pot synthesis where both bromination and hydroxylation occur under controlled conditions, often utilizing a catalyst to improve efficiency and yield. evitachem.com |

The unique substitution pattern of this compound makes it a valuable intermediate. The anhydride group is highly reactive toward nucleophiles like amines, leading to the formation of naphthalimide derivatives. This reaction is a cornerstone of naphthalimide chemistry. evitachem.com

| Functional Group | Reactivity | Potential Application | Rationale |

|---|---|---|---|

| Anhydride | Nucleophilic Acyl Substitution | Synthesis of Naphthalimides | Reaction with primary amines readily opens the anhydride ring to form stable imide structures, which often exhibit strong fluorescence. rsc.orgevitachem.com |

| Bromo Group | Nucleophilic Aromatic Substitution, Cross-Coupling Reactions | Advanced Materials, Fluorescent Probes | The bromine can be substituted by various nucleophiles (amines, alkoxides) or used in Pd-catalyzed reactions to attach other aromatic or alkynyl groups, extensively modifying the electronic structure. rsc.org |

| Hydroxyl Group | Modulation of Electronic Properties, H-bonding | Chemosensors, Biological Labels | The hydroxyl group acts as an electron-donating group, influencing the intramolecular charge transfer (ICT) character and thus the fluorescence properties. It can also act as a proton donor or hydrogen bond donor for sensing applications. rsc.org |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C12H5BrO4 |

|---|---|

Molecular Weight |

293.07 g/mol |

IUPAC Name |

8-bromo-7-hydroxy-3-oxatricyclo[7.3.1.05,13]trideca-1(12),5,7,9(13),10-pentaene-2,4-dione |

InChI |

InChI=1S/C12H5BrO4/c13-10-5-2-1-3-6-9(5)7(4-8(10)14)12(16)17-11(6)15/h1-4,14H |

InChI Key |

FQPVCVIUYORTOH-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C3C(=C1)C(=O)OC(=O)C3=CC(=C2Br)O |

Origin of Product |

United States |

Chemical Reactivity and Derivatization Strategies of 4 Bromo 3 Hydroxy 1,8 Naphthalic Anhydride

Reactivity of the Anhydride (B1165640) Moiety in 4-Bromo-3-hydroxy-1,8-naphthalic Anhydride

The 1,8-naphthalic anhydride system is characterized by its electrophilic carbonyl carbons, which are susceptible to attack by various nucleophiles. The presence of the electron-withdrawing bromine atom and the electron-donating hydroxyl group on the naphthalene (B1677914) ring can modulate the reactivity of the anhydride.

Nucleophilic Ring-Opening Reactions for Dicarboxylic Acid Derivatives

The cyclic anhydride ring of this compound can be opened by nucleophilic attack, most commonly through hydrolysis, to yield the corresponding dicarboxylic acid. This reaction is typically carried out under aqueous basic conditions. For instance, treatment of the related 3-bromo-6-nitro-1,8-naphthalic anhydride with potassium hydroxide (B78521) in water at elevated temperatures leads to the formation of the corresponding dicarboxylate salt, which can then be esterified. mdpi.com Similarly, in aqueous conditions, this compound can be hydrolyzed to yield the corresponding carboxylic acids. evitachem.com

The process for preparing 4-bromo-1,8-naphthalic acid anhydride often involves the formation of a di-alkali metal salt of 1,8-naphthalic acid in an aqueous solution as an intermediate, which is then cyclized to the anhydride. google.com An especially pure product of 4-bromo-1,8-naphthalic acid anhydride can be obtained by reconverting it to its disodium (B8443419) or dipotassium (B57713) salt, followed by precipitation and treatment with aqueous mineral acid to reform the purified anhydride. google.com This reversible process highlights the accessibility of the dicarboxylic acid derivative.

A representative reaction for the formation of a dicarboxylate from a substituted naphthalic anhydride is shown below:

| Reactant | Reagents and Conditions | Product | Yield |

| 3-Bromo-6-nitro-1,8-naphthalic anhydride | 1) KOH, H₂O, 90 °C, 15 min | Dibutyl 3-bromo-6-nitronaphthalene-1,8-dicarboxylate | 95% |

| 2) Aliquat 336, 1-bromobutane, reflux, 2 h |

Table 1: Synthesis of a dicarboxylate derivative via ring-opening of a substituted naphthalic anhydride. mdpi.com

Imidization Reactions for the Formation of Naphthalimide Scaffolds

One of the most significant reactions of the anhydride moiety is its condensation with primary amines to form naphthalimides. This imidization reaction is a robust and widely used method for the synthesis of a vast array of naphthalimide derivatives, which are of great interest due to their fluorescent properties and applications in materials science and biological imaging. The reaction proceeds by nucleophilic attack of the amine on one of the carbonyl carbons of the anhydride, followed by cyclization with the elimination of a water molecule.

The synthesis of naphthalimide scaffolds from 4-bromo-1,8-naphthalic anhydride (the parent compound to the title compound) has been extensively reported with various amines under different reaction conditions. These reactions are typically carried out by heating the anhydride and the amine in a suitable solvent such as ethanol (B145695) or acetic acid. nih.govmdpi.comresearchgate.net Microwave-assisted synthesis has also been shown to be an efficient method, significantly reducing reaction times and improving yields compared to conventional heating. mdpi.com

Below is a table summarizing various imidization reactions of 4-bromo-1,8-naphthalic anhydride:

| Amine | Reagents and Conditions | Product | Yield |

| n-Butylamine | Ethanol, reflux, 12 h | N-n-Butyl-4-bromo-1,8-naphthalimide | 70% |

| Ammonium acetate | Acetic acid, reflux, 24 h (conventional) | 4-Bromo-1,8-naphthalimide | 22% |

| Ammonium acetate | Acetic acid, 60 °C, 20 min (microwave) | 4-Bromo-1,8-naphthalimide | 54% |

| Ammonia in dioxane | 60 °C, 48 h (conventional) | 4-Bromo-1,8-naphthalimide | 21% |

Table 2: Examples of imidization reactions with 4-bromo-1,8-naphthalic anhydride. nih.govmdpi.com

Mechanistic Studies of Anhydride Reactivity with Various Nucleophiles

The mechanism of anhydride reactions with nucleophiles generally involves a nucleophilic acyl substitution pathway. The nucleophile attacks one of the carbonyl carbons, leading to the formation of a tetrahedral intermediate. evitachem.com This intermediate can then collapse to reform the carbonyl group, leading to either the starting materials or the ring-opened product. In the case of imidization, the initial ring-opened amide-acid intermediate undergoes a subsequent intramolecular cyclization to form the imide.

Studies on the hydrolysis of 1,8-naphthalic anhydride have shown that the reaction is pH-dependent. rsc.org In acidic solutions, the corresponding 1,8-naphthalenedicarboxylic acid can spontaneously cyclize to form the anhydride. Ab initio calculations suggest a reaction pathway for this cyclization involving a transition state where an intramolecular proton transfer is concerted with the alignment of the oxygen nucleophile towards the carbonyl carbon, followed by dehydration. rsc.org

Kinetic studies on the reaction of other cyclic anhydrides, such as phthalic and maleic anhydrides, with substituted phenols have provided further insight into the mechanism. nih.gov These studies suggest a mechanism involving a rate-determining nucleophilic attack, or a concerted mechanism where a stable tetrahedral intermediate is not formed. The reaction rates are influenced by the electronic properties of the nucleophile, as indicated by linear Brønsted-type plots. nih.gov While these studies are not on the title compound itself, they provide a fundamental understanding of the reactivity of the cyclic anhydride moiety.

Reactivity of the Bromine Atom in this compound

The bromine atom at the C-4 position of the naphthalic anhydride core is a key functional group that allows for further derivatization through substitution and cross-coupling reactions. The reactivity of this bromine atom is influenced by the electronic nature of the naphthalimide system.

Nucleophilic Aromatic Substitution (SNAr) Reactions

The bromine atom on the electron-deficient naphthalic anhydride or naphthalimide ring system can be displaced by strong nucleophiles through a nucleophilic aromatic substitution (SNAr) mechanism. The presence of the electron-withdrawing imide or anhydride groups facilitates this reaction by stabilizing the negatively charged intermediate (Meisenheimer complex).

A notable example is the reaction of N-n-butyl-4-bromo-1,8-naphthalimide with diethanolamine (B148213) in ethylene (B1197577) glycol monomethyl ether under reflux, which results in the substitution of the bromine atom to form an amino-substituted naphthalimide. nih.gov Another study demonstrated the SNAr replacement of the bromo group in an N-hydroxyethyl derivative of 4-bromo-1,8-naphthalimide with a glutathionyl group, a reaction catalyzed by glutathione (B108866) S-transferase (GST). nih.gov This enzymatic substitution highlights the susceptibility of the C-Br bond to nucleophilic attack.

| Substrate | Nucleophile | Reagents and Conditions | Product | Yield |

| N-n-Butyl-4-bromo-1,8-naphthalimide | Diethanolamine | Ethylene glycol monomethyl ether, reflux, 6 h | N-n-Butyl-4-(N′,N′-dihydroxyethyl)amino-1,8-naphthalimide | 20.4% |

Table 3: Example of an SNAr reaction on a 4-bromo-1,8-naphthalimide derivative. nih.gov

Palladium-Catalyzed Cross-Coupling Methodologies (e.g., Heck, Suzuki, Sonogashira)

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and they have been successfully applied to bromo-naphthalene scaffolds. nih.gov These reactions offer a versatile way to introduce a wide range of substituents at the C-4 position.

Suzuki Coupling: The Suzuki reaction involves the coupling of an organoboron compound with an organic halide. This methodology has been used to synthesize 4-phenyl-1,8-naphthalimide from 4-bromo-1,8-naphthalimide and phenylboronic acid. mdpi.com The reaction is typically catalyzed by a palladium(0) complex, such as tetrakis(triphenylphosphine)palladium(0), in the presence of a base. Microwave-assisted Suzuki coupling has been shown to be more efficient than conventional heating, providing higher yields in shorter reaction times. mdpi.com

| Substrate | Coupling Partner | Catalyst and Reagents | Conditions | Product | Yield |

| 4-Bromo-1,8-naphthalimide | Phenylboronic acid | Pd(PPh₃)₄, Na₂CO₃, DMF/H₂O | Reflux, 8 h (conventional) | 4-Phenyl-1,8-naphthalimide | 22% |

| 4-Bromo-1,8-naphthalimide | Phenylboronic acid | Pd(PPh₃)₄, Na₂CO₃, DMF/H₂O | 70 °C, 30 min (microwave) | 4-Phenyl-1,8-naphthalimide | 77% |

Table 4: Suzuki coupling reactions on 4-bromo-1,8-naphthalimide. mdpi.com

Heck Reaction: The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide and an alkene in the presence of a base. organic-chemistry.org This reaction is a powerful tool for the synthesis of substituted alkenes. Although specific applications of the Heck reaction on this compound are not detailed in the available literature, its general applicability to aryl bromides suggests its potential for the derivatization of this scaffold. organic-chemistry.orgnih.gov

Radical Reactions and Their Synthetic Utility

While the ionic reactions of this compound are well-documented, its engagement in radical pathways offers alternative and powerful strategies for C-C and C-heteroatom bond formation. The presence of the bromine atom on the aromatic ring makes it a suitable precursor for the generation of aryl radicals, which can subsequently participate in a variety of synthetic transformations.

Photoredox catalysis, a rapidly evolving field in organic synthesis, provides a mild and efficient avenue for the generation of radicals from aryl halides. In a typical scenario, a photocatalyst, upon excitation with visible light, can engage in a single-electron transfer (SET) with the bromo-naphthalic anhydride derivative. This process can lead to the formation of a radical anion, which can then fragment to release a bromide ion and the desired aryl radical. This transient radical species can then be trapped by a suitable radical acceptor, such as an alkene or an alkyne, to forge new carbon-carbon bonds.

Furthermore, atom transfer radical addition (ATRA) and related processes represent another potential avenue for the functionalization of this scaffold. Transition metal catalysts can facilitate the homolytic cleavage of the C-Br bond, generating the naphthalic anhydride radical for subsequent addition to unsaturated systems. The synthetic utility of these radical reactions lies in their ability to construct complex carbocyclic and heterocyclic frameworks that would be challenging to access through traditional ionic pathways. For instance, intramolecular radical cyclization of appropriately substituted derivatives could provide a direct route to novel fused-ring systems.

Reactivity of the Hydroxyl Group in this compound

The phenolic hydroxyl group at the 3-position significantly influences the reactivity profile of the molecule, offering a versatile handle for a range of derivatization strategies.

Etherification and Esterification Strategies

The hydroxyl group of this compound can readily undergo etherification and esterification reactions to yield a diverse array of derivatives with tailored properties.

Etherification: O-alkylation of the hydroxyl group can be achieved under standard Williamson ether synthesis conditions, involving the deprotonation of the hydroxyl group with a suitable base, such as an alkali metal carbonate or hydroxide, followed by nucleophilic attack on an alkyl halide. This strategy allows for the introduction of a wide range of alkyl and aryl ether functionalities.

Esterification: The hydroxyl group can be acylated to form esters using various reagents and conditions. Reaction with acid anhydrides or acid chlorides in the presence of a base, such as pyridine (B92270) or triethylamine, is a common and effective method. These esterification reactions are crucial for modulating the electronic and photophysical properties of the naphthalic anhydride core, which is particularly important in the design of fluorescent probes and materials.

| Reagent | Product Type | Typical Conditions |

| Alkyl Halide (e.g., CH₃I, C₂H₅Br) | Ether | Base (e.g., K₂CO₃, NaH), Solvent (e.g., DMF, Acetone) |

| Acid Anhydride (e.g., Acetic Anhydride) | Ester | Base (e.g., Pyridine, Et₃N), Solvent (e.g., CH₂Cl₂) |

| Acid Chloride (e.g., Benzoyl Chloride) | Ester | Base (e.g., Pyridine, Et₃N), Solvent (e.g., CH₂Cl₂) |

Formation of Metal Complexes and Coordination Studies

The presence of the hydroxyl group in proximity to the anhydride functionality provides a potential bidentate chelation site for metal ions. Upon deprotonation, the phenoxide and a carbonyl oxygen from the anhydride can coordinate to a metal center, forming stable complexes.

Coordination studies with various transition metals and lanthanides have been explored with related N-hydroxy-1,8-naphthalimide ligands, demonstrating the versatility of this scaffold in coordination chemistry. The resulting metal complexes often exhibit interesting photophysical and magnetic properties. The specific coordination geometry and the nature of the metal ion can significantly influence the electronic structure of the naphthalic anhydride core, leading to tunable luminescence and other material properties. For example, lanthanide complexes are known for their sharp and characteristic emission bands, and the naphthalic anhydride ligand can act as an "antenna" to sensitize this emission.

Intermolecular Hydrogen Bonding and Its Influence on Reactivity

The hydroxyl group is a potent hydrogen bond donor, and this capability plays a crucial role in the solid-state packing of the molecule and can influence its reactivity in solution. Intermolecular hydrogen bonding can lead to the formation of supramolecular assemblies, affecting properties such as solubility and crystal morphology.

In terms of reactivity, hydrogen bonding can modulate the nucleophilicity and electrophilicity of the molecule. For instance, solvents capable of hydrogen bonding can interact with the hydroxyl group, potentially altering its acidity and reactivity towards electrophiles. Conversely, hydrogen bonding to the carbonyl oxygens of the anhydride ring can increase their electrophilicity, making the anhydride more susceptible to nucleophilic attack. The interplay of these non-covalent interactions can be a subtle but powerful tool in controlling the outcome of chemical reactions. Studies on hydroxy-substituted naphthalimides have shown that hydrogen bonding significantly affects their fluorescence properties, indicating a strong influence on the electronic structure of the excited state, which can also have implications for photochemical reactions. ekb.eg

Advanced Derivatization Pathways for Constructing Complex Molecular Architectures

The unique combination of functional groups in this compound makes it an ideal platform for the construction of intricate and functional molecular architectures.

Fluorescent Probes and Sensors: The naphthalimide core is a well-known fluorophore, and its photophysical properties are highly sensitive to the nature of substituents at the 3- and 4-positions. By strategically modifying the hydroxyl and bromo groups, it is possible to design fluorescent probes that exhibit a selective response to specific analytes, such as metal ions, anions, or biologically relevant molecules. For instance, derivatization of the hydroxyl group with a receptor unit can lead to a chemosensor that signals the binding of a target species through a change in its fluorescence emission.

Supramolecular Assemblies: The ability of the molecule to engage in hydrogen bonding and π-π stacking interactions makes it a valuable component for the construction of self-assembling systems. By introducing complementary recognition motifs, it is possible to create well-defined supramolecular structures such as rotaxanes, catenanes, and molecular cages. These complex architectures have potential applications in areas such as molecular recognition, drug delivery, and materials science.

Polymers and Dendrimers: The difunctional nature of the molecule (or its derivatives) allows it to be used as a monomer in polymerization reactions. For example, after converting the anhydride to a diacid or a diol, it can be incorporated into polyesters or polyethers. The bromo group provides a site for post-polymerization modification. Furthermore, the molecule can serve as a core or a branching unit for the synthesis of dendrimers, which are highly branched, monodisperse macromolecules with a wide range of potential applications.

| Derivative Type | Synthetic Strategy | Potential Application |

| Fluorescent Probes | Functionalization of the hydroxyl group with a recognition unit; cross-coupling at the 4-position. | Sensing of metal ions, anions, and biomolecules. |

| Supramolecular Structures | Introduction of self-complementary hydrogen bonding or π-stacking moieties. | Molecular recognition, host-guest chemistry. |

| Polymers | Conversion to a difunctional monomer (e.g., diol, diacid) for step-growth polymerization. | High-performance materials, organic electronics. |

| Dendrimers | Use as a core or branching unit in iterative synthetic sequences. | Drug delivery, catalysis. |

Advanced Spectroscopic and Structural Elucidation Methodologies for 4 Bromo 3 Hydroxy 1,8 Naphthalic Anhydride and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous assignment of the molecular structure of 4-bromo-3-hydroxy-1,8-naphthalic anhydride (B1165640) in solution. A combination of one-dimensional and two-dimensional techniques allows for the precise mapping of proton and carbon environments and their connectivities.

1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC, NOESY) NMR Techniques

The ¹H NMR spectrum is expected to show four distinct signals in the aromatic region, corresponding to H-2, H-5, H-6, and H-7. The H-2 proton, being ortho to the hydroxyl group, would likely appear as a singlet and be shifted upfield relative to the parent naphthalic anhydride. The remaining three protons (H-5, H-6, H-7) would form a complex splitting pattern, typically a doublet, a triplet (or doublet of doublets), and a doublet, respectively.

The ¹³C NMR spectrum would display 12 distinct signals. The carbonyl carbons of the anhydride group are expected to resonate in the deshielded region around 160-165 ppm. The carbon attached to the hydroxyl group (C-3) and the one attached to the bromine (C-4) would show significant shifts; C-3 would be shifted downfield due to the oxygen's electronegativity, while C-4's shift would be influenced by the heavy atom effect of bromine.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for 4-Bromo-3-hydroxy-1,8-naphthalic anhydride

| Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| 1 | - | ~162.0 (C=O) |

| 2 | ~7.5 (s) | ~115.0 |

| 3 | - | ~155.0 (C-OH) |

| 4 | - | ~120.0 (C-Br) |

| 5 | ~8.4 (d) | ~132.0 |

| 6 | ~7.8 (t) | ~128.0 |

| 7 | ~8.6 (d) | ~135.0 |

| 8 | - | ~161.5 (C=O) |

| 1a | - | ~130.0 |

| 4a | - | ~125.0 |

| 8a | - | ~118.0 |

| 8b | - | ~136.0 |

To confirm these assignments, 2D NMR techniques would be essential:

COSY (Correlation Spectroscopy) would reveal proton-proton couplings, confirming the connectivity between adjacent protons H-5, H-6, and H-7.

HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton signal with its directly attached carbon, allowing for the unambiguous assignment of the protonated carbons (C-2, C-5, C-6, C-7).

HMBC (Heteronuclear Multiple Bond Correlation) is crucial for assigning the quaternary carbons by showing correlations over two to three bonds. For example, the H-2 proton would show correlations to the carbonyl carbon (C-1), C-3, C-4, and C-4a. The H-5 proton would show correlations to C-4, C-7, and C-8b.

NOESY (Nuclear Overhauser Effect Spectroscopy) would provide through-space correlations, helping to confirm the spatial proximity of protons, such as the relationship between H-2 and H-7 across the bay region of the naphthalene (B1677914) core. rsc.org

Solid-State NMR Investigations for Supramolecular Assembly Studies

In the solid state, intermolecular forces dictate the packing and macroscopic properties of the material. Solid-state NMR (ssNMR) is a powerful technique for investigating these supramolecular assemblies without the need for dissolution. nih.gov For this compound, ssNMR could provide critical insights into the non-covalent interactions that govern its crystal structure. mdpi.com

Key areas of investigation would include:

Hydrogen Bonding: The presence of both a hydroxyl (-OH) donor and carbonyl (C=O) acceptors allows for strong intermolecular hydrogen bonding. ssNMR can probe the strength and geometry of these bonds by analyzing the chemical shifts and dynamics of the involved nuclei.

π-π Stacking: The planar aromatic core of the naphthalic anhydride system promotes π-π stacking interactions. ssNMR techniques can measure intermolecular distances and determine the relative orientation of the stacked rings, which is crucial for understanding the electronic properties of the material in the solid state. researchgate.net

Polymorphism: Different crystal packing arrangements (polymorphs) can be distinguished by ssNMR, as the distinct local environments in each form would give rise to a unique set of NMR signals.

Single-Crystal X-ray Diffraction (XRD) Analysis for Precise Molecular Geometry Determination

Single-crystal X-ray diffraction (XRD) stands as the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While a specific crystal structure for this compound is not publicly documented, analysis of closely related compounds, such as 4-hydroxy-1,8-naphthalic anhydride, provides a robust model for its expected geometry.

The structure of this compound is expected to feature a highly planar naphthalic anhydride core. A key structural feature would be the formation of a strong intramolecular hydrogen bond between the hydroxyl proton at the C-3 position and the adjacent carbonyl oxygen at the C-1 position. This interaction would form a stable six-membered ring, further reinforcing the planarity of the molecule.

In the solid state, these planar molecules would likely arrange via intermolecular forces. The primary interactions would be π-π stacking between the aromatic cores of adjacent molecules, with typical interplanar distances of approximately 3.4 Å. Additionally, intermolecular hydrogen bonds could form between the hydroxyl group of one molecule and a carbonyl oxygen of a neighboring molecule, leading to the formation of extended supramolecular chains or sheets. The presence of the bulky bromine atom at the C-4 position would influence the specific packing arrangement, potentially leading to a herringbone pattern or other motifs that accommodate the halogen.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Molecular Interactions

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman techniques, provides valuable information about the functional groups present in a molecule and the nature of its chemical bonds.

The FT-IR spectrum of this compound would be characterized by several key absorption bands. Data from analogous compounds like 4-bromo-3-nitro-1,8-naphthalic anhydride and 4-hydroxy-3-nitro-1,8-naphthalic anhydride allow for reliable peak assignments. ekb.egresearchgate.netuobasrah.edu.iq

O-H Stretch: A broad and strong absorption band is expected in the region of 3400-3500 cm⁻¹, characteristic of the hydroxyl group involved in hydrogen bonding. uobasrah.edu.iq

C-H Stretch: Aromatic C-H stretching vibrations typically appear as a group of weaker bands just above 3000 cm⁻¹ (e.g., ~3070-3080 cm⁻¹). ekb.egresearchgate.net

C=O Stretch: The anhydride moiety will exhibit two distinct and very strong carbonyl stretching bands due to symmetric and asymmetric vibrations. These are expected to appear at approximately 1770 cm⁻¹ and 1730 cm⁻¹. ekb.egresearchgate.net

C=C Stretch: Aromatic ring C=C stretching vibrations will produce several bands of variable intensity in the 1500-1600 cm⁻¹ region. ekb.eg

C-O Stretch: The C-OH stretching vibration is expected around 1030-1200 cm⁻¹. uobasrah.edu.iq

C-Br Stretch: The vibration associated with the carbon-bromine bond is expected to appear as a strong band in the far-infrared region, typically around 775 cm⁻¹. ekb.egresearchgate.net

Raman spectroscopy, being complementary to FT-IR, would be particularly useful for observing the symmetric vibrations of the aromatic ring system and the symmetric C=O stretch, which are often weak in the IR spectrum.

Table 2: Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Technique |

| O-H Stretch (H-bonded) | 3400 - 3500 | FT-IR |

| Aromatic C-H Stretch | 3070 - 3080 | FT-IR, Raman |

| Asymmetric C=O Stretch | ~1770 | FT-IR |

| Symmetric C=O Stretch | ~1730 | FT-IR |

| Aromatic C=C Stretch | 1500 - 1600 | FT-IR, Raman |

| C-O Stretch | 1030 - 1200 | FT-IR |

| C-Br Stretch | ~775 | FT-IR, Raman |

Mass Spectrometry (MS) Techniques for Molecular Mass Confirmation and Fragmentation Analysis

Mass spectrometry is a critical analytical technique for confirming the molecular weight and elucidating the structure of a compound through its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass-to-charge ratio (m/z), allowing for the determination of its elemental formula. For this compound (C₁₂H₅BrO₄), the calculated monoisotopic mass is 291.93657 u. hoffmanchemicals.com An experimental HRMS measurement confirming this value would provide unequivocal evidence for the compound's elemental composition. rsc.org

A key feature in the mass spectrum would be the isotopic pattern of the molecular ion peak [M]⁺. Due to the natural abundance of bromine isotopes (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%), the molecular ion will appear as a pair of peaks of nearly equal intensity, separated by 2 Da (e.g., at m/z 291.9 and 293.9).

The fragmentation pattern under electron ionization (EI) or electrospray ionization (ESI-MS/MS) would provide further structural proof. Common fragmentation pathways for naphthalic anhydrides involve the sequential loss of neutral molecules from the anhydride group. A plausible fragmentation pathway for this compound would be:

[M]⁺• (m/z ≈ 292/294) → [M - CO]⁺• (m/z ≈ 264/266)

[M - CO]⁺• (m/z ≈ 264/266) → [M - CO - CO₂]⁺• (m/z ≈ 220/222)

Alternatively, loss of the bromine radical: [M]⁺• (m/z ≈ 292/294) → [M - Br]⁺ (m/z ≈ 213)

Subsequent fragmentation of the [M - Br]⁺ ion could involve loss of water or carbonyl groups.

Analysis of these characteristic fragments and their isotopic patterns provides a definitive fingerprint for the molecule's structure. rsc.org

Tandem Mass Spectrometry (MS/MS) for Structural Fragment Elucidation

Tandem mass spectrometry (MS/MS) is a powerful analytical technique used to determine the structure of ions by fragmenting them and analyzing the resulting products. For this compound, MS/MS analysis provides crucial information for its structural confirmation through characteristic fragmentation patterns. The process involves the selection of the molecular ion (or a protonated/deprotonated precursor ion) which is then subjected to collision-induced dissociation (CID) to generate a series of product ions.

The fragmentation of aromatic anhydrides typically follows predictable pathways, including the loss of small neutral molecules like carbon monoxide (CO) and carbon dioxide (CO₂), as well as cleavages related to the specific substituents on the aromatic core. rsc.orgresearchgate.net For this compound (Molecular Weight: 293.06 g/mol ), the mass spectrum of the parent compound 4-Bromo-1,8-naphthalic anhydride shows a prominent molecular ion peak, which serves as the precursor for MS/MS analysis. chemicalbook.com

The fragmentation pathways for this compound can be proposed based on established chemical principles. Common fragmentation reactions for even-electron ions generated via soft ionization techniques like electrospray ionization (ESI) include charge retention and charge migration fragmentations. rsc.orgrsc.org Key fragmentation steps would likely involve:

Decarbonylation and Decarboxylation: The anhydride moiety is prone to sequential losses of CO and CO₂ molecules. The initial loss of CO₂ is a common pathway for cyclic anhydrides.

Loss of Bromine: Cleavage of the carbon-bromine bond can occur, leading to the loss of a bromine radical (•Br) or a bromide ion (Br⁻), depending on the ionization mode.

Loss of Hydroxyl Group: The hydroxyl substituent can be eliminated, often as a water molecule (H₂O) in conjunction with a nearby hydrogen atom.

Ring Cleavage: The naphthalene core itself can undergo fragmentation, leading to smaller aromatic ions.

These fragmentation patterns allow for the unambiguous identification of the compound and its derivatives.

Table 1: Proposed MS/MS Fragmentation of [this compound - H]⁻

| Precursor Ion (m/z) | Fragment Ion (m/z) | Proposed Neutral Loss | Proposed Fragment Structure |

|---|---|---|---|

| 291/293 | 247/249 | CO₂ | Deprotonated, decarboxylated species |

| 291/293 | 211 | CO₂ + Br• | Decarboxylated and debrominated radical anion |

| 291/293 | 167 | CO₂ + Br• + CO | Decarboxylated, debrominated, and decarbonylated species |

Electronic Spectroscopy (UV-Vis, Fluorescence) for Investigating Electronic Transitions and Environmental Sensitivity

Electronic spectroscopy, encompassing UV-Visible absorption and fluorescence, is instrumental in characterizing the electronic structure and photophysical properties of this compound and its derivatives. The optical properties of the 1,8-naphthalic anhydride core are highly sensitive to the nature and position of substituents on the naphthalene ring. researchgate.net

The introduction of an electron-donating hydroxyl group at the C-3 position and an electron-withdrawing bromine atom at the C-4 position creates a "push-pull" system. This substitution pattern significantly influences the electronic transitions. The absorption spectra of such substituted naphthalic anhydrides typically display bands corresponding to π→π* transitions within the aromatic system. researchgate.net More importantly, the presence of electron-donating and electron-withdrawing groups often gives rise to a lower-energy absorption band attributable to an intramolecular charge transfer (ICT) transition. ekb.egrsc.org This ICT character is responsible for the compound's color and its pronounced environmental sensitivity. ekb.eg

The fluorescence properties of these compounds are strongly dependent on solvent polarity, a phenomenon known as solvatochromism. sci-hub.se In polar solvents, the excited state, which possesses a larger dipole moment due to the ICT, is stabilized more than the ground state. This stabilization leads to a decrease in the energy gap and results in a bathochromic (red) shift of the emission maximum. ekb.eg Studies on the closely related 4-bromo-3-nitro-1,8-naphthalic anhydride demonstrate this effect, where a significant red shift is observed in the absorption and emission spectra when moving from a less polar to a more polar solvent. ekb.eg This sensitivity makes these compounds valuable as potential environmental probes.

Table 2: Solvatochromic Effects on Absorption and Fluorescence Maxima of 4-Bromo-3-nitro-1,8-naphthalic anhydride

| Solvent | Absorption λmax (nm) | Emission λem (nm) |

|---|---|---|

| Ethanol (B145695) | 338 | 516 |

| Butanol | 340 | 525 |

| Dimethyl Sulfoxide (DMSO) | 355 | 533 |

Data derived from a study on a closely related compound to illustrate the principle of solvatochromism. ekb.eg

Chiroptical Spectroscopy (CD, VCD) for Probing Chiral Derivatives and Their Conformations

While this compound is an achiral molecule, it serves as a valuable scaffold for the synthesis of chiral derivatives. Chiroptical spectroscopy techniques, such as Circular Dichroism (CD) and Vibrational Circular Dichroism (VCD), are essential for probing the three-dimensional structure and absolute configuration of these chiral molecules in solution. wikipedia.orgnih.gov

Chiral derivatives can be readily prepared by reacting the anhydride with chiral amines or alcohols, forming chiral naphthalimides or esters, respectively. rsc.org The naphthalimide moiety, in particular, is an excellent chromophore for CD studies due to its strong, well-defined electronic transitions. researchgate.net

A powerful application of CD spectroscopy in this context is the exciton (B1674681) chirality method. When two or more naphthalimide chromophores are held in a chiral orientation, for example in a bis-naphthalimide derivative, their transition dipole moments can couple. acs.org This "exciton coupling" results in a split CD signal, known as a Cotton effect, with two bands of opposite sign. The sign of the Cotton effect (positive or negative) is directly related to the helicity of the arrangement of the chromophores, allowing for the non-empirical determination of the absolute configuration of the molecule.

Vibrational Circular Dichroism (VCD) extends the principles of CD to the infrared region, measuring the differential absorption of left and right circularly polarized light by vibrating molecules. wikipedia.orghindsinstruments.com VCD provides detailed information about the conformational and configurational properties of chiral molecules. cas.cz By comparing experimentally measured VCD spectra with those predicted by ab initio calculations, such as Density Functional Theory (DFT), the absolute configuration of a chiral derivative of this compound can be unequivocally assigned. nih.govcas.cz

Table 3: Application of Chiroptical Techniques to Hypothetical Chiral Derivatives

| Technique | Application | Principle | Expected Outcome for Chiral Derivative |

|---|---|---|---|

| Circular Dichroism (CD) | Absolute Configuration Determination | Exciton Coupling between two naphthalimide chromophores | Bisignate Cotton effect in the UV-Vis region, whose sign correlates to the stereochemistry. |

| Vibrational Circular Dichroism (VCD) | Absolute Configuration and Conformation Analysis | Differential absorption of circularly polarized IR light by vibrational modes | A unique VCD spectrum (pattern of positive and negative bands) that can be matched to a theoretically calculated spectrum of a specific enantiomer. |

Computational and Theoretical Investigations of 4 Bromo 3 Hydroxy 1,8 Naphthalic Anhydride and Its Derivatives

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions

Quantum chemical calculations are a cornerstone in predicting the behavior of molecules at the electronic level. These methods offer a powerful means to understand the stability, reactivity, and electronic transitions of 4-Bromo-3-hydroxy-1,8-naphthalic anhydride (B1165640).

Density Functional Theory (DFT) Studies on Ground and Excited States

Density Functional Theory (DFT) has become a principal tool for investigating the electronic properties of medium to large-sized organic molecules due to its balance of computational cost and accuracy. For derivatives of 1,8-naphthalic anhydride, DFT calculations have been instrumental in understanding their electronic structure and photophysical properties. Studies on related substituted naphthalic anhydrides have demonstrated that the positions of substituents significantly influence the molecule's electronic characteristics.

Theoretical investigations into various 1,8-naphthalimide (B145957) derivatives, which share the same core structure, have shown that the nature of substituent groups at the 4-position directly affects their optical and electronic properties. For instance, electron-donating groups can lead to intramolecular charge transfer (ICT) upon electronic transition, a phenomenon crucial for applications in fluorescent probes and organic light-emitting diodes (OLEDs). While specific DFT data for 4-Bromo-3-hydroxy-1,8-naphthalic anhydride is not extensively available in public literature, analogous studies suggest that the interplay between the electron-withdrawing bromo group and the electron-donating hydroxy group would create a unique electronic distribution within the molecule, influencing both its ground and excited state properties.

Ab Initio Methods for High-Accuracy Energetic and Geometric Characterization

For more precise energetic and geometric information, ab initio methods, while computationally more demanding, can be employed. These methods, which are based on first principles without empirical parameterization, provide a higher level of theory for characterizing molecular structures and energies. For complex systems, a combination of DFT for geometry optimization followed by high-level ab initio single-point energy calculations can yield highly accurate results. Such calculations would be crucial for determining the precise bond lengths, bond angles, and torsional angles of this compound, as well as for calculating accurate reaction and activation energies for its various chemical transformations.

Analysis of Frontier Molecular Orbitals (FMOs) and Electron Density Distribution

The reactivity of a molecule is largely governed by its frontier molecular orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and spatial distribution of these orbitals provide key insights into the molecule's ability to act as an electron donor or acceptor.

For substituted naphthalic anhydrides, the distribution of the HOMO and LUMO is heavily influenced by the substituents. It is anticipated that for this compound, the HOMO would be delocalized over the naphthalene (B1677914) core with significant contributions from the hydroxyl group, which acts as an electron-donating group. Conversely, the LUMO is expected to be predominantly located on the electron-deficient naphthalic anhydride moiety, influenced by the electron-withdrawing nature of the bromo substituent and the anhydride group itself. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter that correlates with the molecule's chemical reactivity and the wavelength of its lowest energy electronic absorption. A smaller HOMO-LUMO gap generally implies higher reactivity and a red-shift in the absorption spectrum.

| Orbital | Expected Primary Location | Influence of Substituents | Implication for Reactivity |

|---|---|---|---|

| HOMO | Delocalized on naphthalene ring and hydroxyl group | Energy level raised by the electron-donating hydroxyl group. | Governs reactions with electrophiles (electron acceptor). |

| LUMO | Concentrated on the naphthalic anhydride core and influenced by the bromine atom | Energy level lowered by the electron-withdrawing bromo and anhydride groups. | Governs reactions with nucleophiles (electron donor). |

Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions

While quantum chemical calculations provide a static picture of a molecule, Molecular Dynamics (MD) simulations offer a dynamic view of its behavior over time. MD simulations can be used to explore the conformational landscape of this compound and to study its interactions with other molecules, such as solvents or other reactants.

These simulations can reveal the preferred conformations of the molecule, the flexibility of its structure, and the nature of intermolecular forces, such as hydrogen bonding and van der Waals interactions. For instance, MD simulations could elucidate the role of the hydroxyl group in forming intermolecular hydrogen bonds, which would be critical in understanding its solubility and behavior in different solvent environments.

In Silico Prediction of Spectroscopic Signatures (e.g., NMR chemical shifts, vibrational frequencies, UV-Vis absorption)

Computational methods are increasingly used to predict the spectroscopic properties of molecules, aiding in their identification and characterization.

For this compound, computational prediction of its Nuclear Magnetic Resonance (NMR) chemical shifts would be a valuable tool for structural confirmation. DFT methods can provide accurate predictions of 1H and 13C NMR spectra.

Similarly, the vibrational frequencies of the molecule can be calculated computationally and compared with experimental infrared (IR) and Raman spectra. This allows for the assignment of specific vibrational modes to the observed spectral bands, providing a detailed picture of the molecule's vibrational behavior.

Time-dependent DFT (TD-DFT) is a powerful method for predicting the UV-Vis absorption spectra of molecules. By calculating the energies and oscillator strengths of electronic transitions, TD-DFT can predict the wavelengths of maximum absorption (λmax). For substituted naphthalic anhydrides, TD-DFT studies have shown that the position of λmax is highly sensitive to the nature and position of the substituents. It is expected that the combination of the bromo and hydroxy groups in this compound would result in a distinct UV-Vis absorption profile compared to the unsubstituted parent compound.

| Spectroscopic Technique | Predicted Feature | Computational Method | Significance |

|---|---|---|---|

| 1H NMR | Chemical shifts of aromatic and hydroxyl protons. | DFT (e.g., B3LYP/6-31G(d,p)) | Structural elucidation and confirmation. |

| 13C NMR | Chemical shifts of carbon atoms in the naphthalene core and carbonyl groups. | DFT (e.g., B3LYP/6-31G(d,p)) | Detailed structural information. |

| IR/Raman | Vibrational frequencies of C=O, C-Br, O-H, and aromatic C-H bonds. | DFT (Frequency calculations) | Identification of functional groups and vibrational modes. |

| UV-Vis | Wavelength of maximum absorption (λmax) corresponding to π-π* transitions. | TD-DFT | Understanding electronic transitions and photophysical properties. |

Reaction Mechanism Elucidation via Transition State Theory and Potential Energy Surface Mapping

Computational chemistry plays a crucial role in elucidating the mechanisms of chemical reactions. By mapping the potential energy surface (PES) and identifying transition states, chemists can gain a detailed understanding of reaction pathways and predict reaction rates.

For this compound, computational methods can be used to investigate the mechanisms of its various reactions, such as nucleophilic substitution at the anhydride group or electrophilic aromatic substitution on the naphthalene ring. Transition State Theory can be applied to calculate the activation energies of these reactions, providing insights into their feasibility and kinetics. By mapping the PES, it is possible to identify the lowest energy reaction pathways and to predict the formation of different products. This information is invaluable for optimizing reaction conditions and for designing new synthetic routes to derivatives of this compound.

Rational Design Principles for Novel Naphthalimide-Based Architectures using Computational Methods

The rational design of novel naphthalimide-based architectures has been significantly advanced by the application of computational and theoretical methods, which allow for the prediction of molecular properties before engaging in time-consuming and resource-intensive synthesis. rsc.org This approach is centered on establishing clear structure-property relationships, enabling the targeted tuning of electronic and photophysical characteristics for specific applications, ranging from fluorescent probes to materials for organic electronics. nih.govrsc.org

At the core of these computational strategies are Density Functional Theory (DFT) and Time-Dependent Density Functional Theory (TD-DFT). DFT is employed to determine the optimized ground-state geometries, electronic structures, and redox properties of naphthalimide derivatives. researchgate.net A crucial aspect of this analysis is the examination of the Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy levels and spatial distribution of these orbitals are fundamental in dictating the molecule's electronic absorption, electron affinity, and charge transport capabilities. rsc.orgmdpi.com For instance, the HOMO-LUMO energy gap is a key predictor of a molecule's potential color and reactivity. researchgate.net

TD-DFT builds upon the ground-state calculations to investigate the properties of electronic excited states. researchgate.net This allows for the prediction of absorption and emission spectra (fluorescence), which is critical for designing fluorescent materials. researchgate.net By calculating parameters such as absorption wavelengths (λmax) and oscillator strengths, researchers can screen potential molecules for their suitability as dyes, sensors, or components in optoelectronic devices. nih.govresearchgate.net The accuracy of these predictions can be enhanced by incorporating solvent effects, often modeled using the Polarizable Continuum Model (PCM), which simulates how the bulk solvent environment influences the photophysical properties. researchgate.net

A primary principle in the rational design of naphthalimides is the strategic functionalization of the core structure. The introduction of electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) at specific positions on the naphthalene ring or the imide nitrogen allows for precise control over the molecule's properties. rsc.orgrsc.org This donor-acceptor (D-A) design can induce Intramolecular Charge Transfer (ICT) upon photoexcitation, a phenomenon that is highly desirable for creating environmentally sensitive fluorescent probes (solvatochromism) and materials with large nonlinear optical (NLO) responses. nih.govrsc.org For example, attaching an electron-donating pyrrole (B145914) group to the electron-accepting naphthalimide core can create a molecule with strong ICT character. rsc.org

Computational methods guide this functionalization by predicting its effects. As shown in the table below, modifying substituents on the naphthalimide scaffold leads to predictable shifts in photophysical properties.

| Compound/Derivative | Computational Method | Predicted λabs (nm) | Predicted λem (nm) | Key Finding |

| Naphthalimide Schiff bases (5a-5c) | TD-M06/6-311G** | - | 381-420 (Calculated in Ethanol) | The diphenylamine (B1679370) substituent (5c) caused a significant red-shift in fluorescence compared to hydroxyl (5a) and dimethylamino (5b) groups. nih.gov |

| 1,8-Naphthalimide | TD-PBE0/6-311++G(2d,2p) | - | 388 (Calculated in Ethanol) | The calculation showed very good agreement with the experimental fluorescence wavelength (384 nm). researchgate.net |

| N-substituted 1,8-naphthalimides | (C-PCM)-TD-B3LYP/6-31+G(d) | Varies | Varies | Introduction of donor groups like N(Me)₂ and N(Ph)₂ extends the π-π* excitation scope, decreases the energy gap, and enhances ICT, leading to redshifted spectra. researchgate.net |

These predictive capabilities are leveraged for various application-driven designs:

Fluorescent Sensors and Probes: Design principles often incorporate mechanisms like Photoinduced Electron Transfer (PET), Förster Resonance Energy Transfer (FRET), or ICT. utoronto.ca For example, a probe for a specific metal ion can be designed by linking a receptor unit to the naphthalimide fluorophore. DFT calculations can confirm that in the absence of the ion, a PET process quenches fluorescence, while upon ion binding, the PET process is inhibited, leading to a "turn-on" fluorescent response. utoronto.canih.gov

DNA Interactive Agents: For applications in anticancer therapy, molecular docking simulations are used to predict how naphthalimide derivatives will bind to DNA. frontiersin.orgnih.gov These models can assess the potential for intercalation between DNA base pairs or binding within the grooves, guiding the design of molecules with enhanced affinity and selectivity for specific DNA structures like G-quadruplexes. frontiersin.org

Organic Electronics: In designing materials for organic solar cells (OSCs), computational methods are used to tune the HOMO and LUMO energy levels of naphthalimide-based acceptors to align optimally with those of a donor material, facilitating efficient charge separation. mdpi.com Furthermore, calculations of reorganization energy help in designing molecules with better charge transport properties. acs.org

Ultimately, computational chemistry serves as a powerful pre-screening tool. It allows for the evaluation of vast libraries of virtual compounds, identifying candidates with the most promising properties for a given application. nih.govuaeu.ac.ae This significantly narrows the field for experimental synthesis and characterization, accelerating the development of new, high-performance naphthalimide-based materials and functional architectures. rsc.org

Exploration of 4 Bromo 3 Hydroxy 1,8 Naphthalic Anhydride As a Building Block in Advanced Materials Research

Precursor Role in the Synthesis of Functional Organic Semiconductors and Optoelectronic Materials

The 1,8-naphthalimide (B145957) framework, readily derived from 4-bromo-3-hydroxy-1,8-naphthalic anhydride (B1165640), is a key component in the development of organic semiconductors and optoelectronic materials. mdpi.com Naphthalimide derivatives are known for their excellent thermal stability, high electron affinity, and tunable energy levels, making them suitable for use in organic electronics. researchgate.netnih.gov The introduction of different substituents onto the naphthalene (B1677914) core allows for precise control over the material's optoelectronic properties. mdpi.com

The 4-bromo-3-hydroxy-1,8-naphthalic anhydride molecule serves as a powerful precursor for creating push-pull chromophores. nih.gov In this system, the electron-withdrawing imide core is combined with electron-donating groups, often introduced at the 4-position after substituting the bromine atom. nih.govuobasrah.edu.iq This intramolecular charge transfer (ICT) character is fundamental to the photophysical properties of these materials. ekb.egresearchgate.net The presence of the hydroxyl group at the 3-position offers an additional point for modification, potentially influencing the electronic structure and enhancing solubility or intermolecular interactions, which are critical for device performance in applications like organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). mdpi.comnih.gov

Table 1: Key Reactions for Semiconductor Precursor Synthesis

| Reaction Type | Reagents/Conditions | Purpose |

|---|---|---|

| Imide Formation | Primary Amines (e.g., R-NH₂) | Converts the anhydride to the more stable and functional naphthalimide core. evitachem.com |

| Nucleophilic Aromatic Substitution (SNAr) | Amines, Alkoxides | Replaces the bromine at the C-4 position with electron-donating groups to create a push-pull system. nih.govnih.gov |

| Palladium-Catalyzed Cross-Coupling | Organostannanes (Stille), Boronic acids (Suzuki) | Forms C-C bonds at the C-4 position, extending the π-conjugated system. |

Development of Fluorescent Probes and Labels via Derivatization

The derivatization of this compound is a highly effective strategy for creating fluorescent probes and labels for detecting various chemical and biological species. nih.gov The 1,8-naphthalimide fluorophore is prized for its high fluorescence quantum yield, excellent photostability, and large Stokes shifts. researchgate.netmdpi.com

The synthetic strategy typically involves two key steps:

Imidation: The anhydride is reacted with an amine to form the corresponding N-substituted naphthalimide. This step can be used to introduce functionalities that modulate solubility or link the probe to other molecules. nih.gov

Substitution at the C-4 Position: The bromine atom is a good leaving group, readily replaced by nucleophiles such as amines, thiols, or alkoxides. nih.govnih.gov This allows for the attachment of a specific receptor unit designed to interact with the target analyte (e.g., metal ions, anions, or biologically relevant molecules). nih.govmdpi.com

The sensing mechanism often relies on photophysical processes like Photoinduced Electron Transfer (PET) or Intramolecular Charge Transfer (ICT). researchgate.netmdpi.com Upon binding of the analyte to the receptor, the electronic structure of the fluorophore is perturbed, leading to a detectable change in fluorescence intensity ("turn-on" or "turn-off") or a shift in the emission wavelength. mdpi.comnih.gov For instance, derivatives have been designed as "on" and "off" fluorescent switches for pH and heavy metal ions like Hg²⁺ and Cu²⁺. mdpi.com The hydroxyl group at the C-3 position can participate in analyte binding or be used to tune the photophysical properties of the probe. uobasrah.edu.iq

Table 2: Examples of Fluorescent Probes Derived from Naphthalimide Scaffolds

| Probe Type | Target Analyte | Sensing Mechanism | Fluorescence Response |

|---|---|---|---|

| Chemosensor | Metal Cations (e.g., Pb²⁺) | Chelation-induced fluorescence change | Quenching or enhancement |

| pH Sensor | H⁺ | Protonation/deprotonation affecting ICT | "Switch-on" in acidic environments |

Integration into Polymer Chemistry: Design of Naphthalimide-Containing Polymeric Architectures

This compound is a valuable monomer precursor for incorporating the highly fluorescent and photostable naphthalimide unit into polymeric structures. nih.gov This integration can be achieved by designing monomers that can be polymerized or by grafting naphthalimide derivatives onto existing polymer backbones. nih.gov

One approach involves converting the anhydride into a polymerizable naphthalimide monomer. For example, by reacting the anhydride with an amine containing a polymerizable group (like a norbornene or vinyl group), a monomer can be synthesized and subsequently polymerized using techniques like Ring-Opening Metathesis Polymerization (ROMP). nih.gov The resulting polymers exhibit bright fluorescence and good film-forming properties. nih.gov

Another method is grafting, where the naphthalimide unit is attached to a natural or synthetic polymer. For instance, 1,8-naphthalimide derivatives have been successfully grafted onto chitosan, a biocompatible and water-soluble polymer. This process can enhance the fluorescence intensity and improve the light fastness of the chromophore compared to its small-molecule counterpart. The bromine and hydroxyl groups on the parent anhydride provide versatile handles for these synthetic transformations, allowing for the creation of a wide range of functional polymers for applications in materials science and biotechnology. evitachem.com

Design and Assembly of Supramolecular Systems (e.g., Host-Guest Interactions, Self-Assembly)

The planar, π-conjugated structure of the naphthalimide core makes it an excellent building block for designing supramolecular systems governed by non-covalent interactions such as π-π stacking, hydrogen bonding, and host-guest interactions. nih.govfrontiersin.org Derivatives of this compound can be incorporated into larger, more complex architectures like macrocycles that exhibit tunable self-assembly and molecular recognition properties. frontiersin.org

Naphthalimide-based conjugated macrocycles have been synthesized that show different self-assembly behaviors depending on the substituents. nih.gov These macrocycles can act as hosts for guest molecules like fullerenes, with the binding affinity influenced by the size and geometry of the macrocycle cavity. nih.gov

Furthermore, host-guest recognition can induce unique photophysical phenomena. For example, room temperature phosphorescence (RTP) has been achieved through the formation of an inclusion complex between a polymer derived from a 4-bromo-1,8-naphthalic anhydride derivative and γ-cyclodextrin (γ-CD). researchgate.netrsc.org The rigid environment provided by the γ-CD cavity restricts molecular motion, protecting the triplet excited state of the naphthalimide unit and allowing for phosphorescence to be observed. researchgate.net The hydroxyl group on the this compound precursor could be used to further direct these self-assembly processes through hydrogen bonding.

Role in Advanced Catalysis Research as a Ligand Precursor or Scaffold Component

1,8-Naphthalimide derivatives are versatile ligands capable of forming stable complexes with a variety of d- and f-block metals. rsc.org This coordinating ability makes them attractive candidates for applications in catalysis. The this compound molecule can be readily converted into ligands where the metal center coordinates through substituents attached to the imide nitrogen or the naphthalene core. rsc.org

The synthesis of such ligands often involves the initial reaction of the anhydride with a primary amine containing a coordinating group (e.g., pyridine (B92270), phosphine). The bromine at the C-4 position can then be used in cross-coupling reactions, or the hydroxyl group at the C-3 position can act as a coordination site, potentially forming a bidentate chelate with an adjacent group. For example, Pd(II) complexes have been prepared from 4-bromo-1,8-naphthalimide derivatives and have been used in Buchwald–Hartwig amination reactions. rsc.org The resulting metal-naphthalimide complexes combine the unique photophysical properties of the naphthalimide with the catalytic activity of the metal, opening possibilities for developing photocatalysts or trackable catalytic systems. rsc.orgrsc.org

Investigations into Molecular Logic Gates and Switches Utilizing Naphthalic Anhydride Derivatives

Naphthalimide derivatives are excellent platforms for the construction of molecular-level logic gates and switches due to their responsive fluorescence properties. nih.govmdpi.comgoogle.com These systems operate by processing chemical or light inputs to produce a specific optical output (e.g., fluorescence "ON" or "OFF"), mimicking the behavior of electronic logic gates.

The functionality of these molecular switches is typically based on controlling the ICT or PET processes within the molecule. By attaching specific receptor groups to the 4-position of the naphthalimide core (derived from this compound), the fluorescence can be modulated by external stimuli. mdpi.com

pH Switches: Naphthalimide derivatives containing basic amine groups (like piperazine) can be protonated in acidic conditions. This protonation inhibits the PET process from the amine lone pair to the excited naphthalimide, "turning on" the fluorescence. mdpi.com

Ion-Selective Switches: The incorporation of ion-specific chelators allows the fluorescence to respond to the presence of particular metal ions. For example, different responses to Cu²⁺ (fluorescence quenching) and Hg²⁺ (fluorescence enhancement) can be designed into the same molecule, enabling ion discrimination. mdpi.com

Photo-switches: Naphthalimide units can be linked to photochromic molecules, such as spiropyran or imidazole (B134444) dimers. nih.govgoogle.com Irradiation with light of a specific wavelength can induce isomerization in the photochromic unit, which in turn modulates the fluorescence of the naphthalimide through mechanisms like Förster Resonance Energy Transfer (FRET), allowing for reversible light-triggered fluorescence switching. nih.govgoogle.com

The synthetic accessibility of derivatives from this compound makes it a key starting material for developing these sophisticated molecular devices. nih.gov

Future Perspectives and Research Challenges in 4 Bromo 3 Hydroxy 1,8 Naphthalic Anhydride Chemistry

Emerging Sustainable Synthetic Methodologies for Industrial and Academic Applications

The traditional synthesis of functionalized naphthalic anhydrides often involves multi-step processes with harsh reagents and significant waste generation. A primary future challenge is the development of green and sustainable synthetic routes. Emerging methodologies such as microwave-assisted synthesis and continuous-flow processes are poised to address these issues. Microwave-assisted synthesis has demonstrated potential for accelerating reactions like the imidation of 4-bromo-1,8-naphthalic anhydride (B1165640), offering a faster and more energy-efficient alternative to conventional heating.

Continuous-flow microreaction processes represent another promising frontier, offering enhanced safety, improved selectivity, and scalability for the synthesis of complex aromatic compounds. researchgate.netrsc.org The application of flow chemistry to the synthesis and derivatization of 4-Bromo-3-hydroxy-1,8-naphthalic anhydride could lead to higher purity products and reduced production times. researchgate.net Furthermore, exploring photocatalysis for specific transformations could minimize the reliance on traditional, often stoichiometric, reagents, aligning with the principles of green chemistry. rsc.org

| Methodology | Potential Advantages for this compound Synthesis |

| Microwave-Assisted Synthesis | Reduced reaction times, improved energy efficiency, potentially higher yields. |

| Continuous-Flow Chemistry | Enhanced safety and control, improved scalability, higher product purity, potential for automation. |

| Photocatalysis | Use of light as a reagent, milder reaction conditions, reduced waste streams. |

Unexplored Reactivity Pathways and the Discovery of Novel Derivatization Frontiers

While the anhydride, bromine, and hydroxyl groups offer predictable reactivity, significant opportunities lie in exploring less conventional reaction pathways. A key area of future research will be the selective C–H functionalization of the naphthalenic core. researchgate.net This approach would bypass the need for pre-functionalized starting materials, allowing for the direct introduction of new substituents and the creation of novel isomers with unique photophysical properties.

The existing functional groups serve as versatile handles for creating a new generation of complex molecules. The bromine atom is particularly valuable for palladium-catalyzed cross-coupling reactions, enabling the introduction of various aryl groups. The hydroxyl and anhydride moieties can be used to construct extended π-conjugated systems and three-dimensional organic semiconductors. researchgate.netacs.org These advanced structures are precursors to materials with tailored electronic and optical properties for applications in organic electronics. researchgate.net

Development of Advanced in situ Characterization Techniques for Reaction Monitoring and Structural Probing

A significant challenge in optimizing the synthesis and derivatization of this compound is the lack of real-time analytical data. Complex reaction mixtures can lead to the formation of transient intermediates and byproducts that are difficult to detect with traditional offline methods like chromatography. rsc.orgspectroscopyonline.com The development and application of advanced in situ characterization techniques are crucial for gaining a deeper mechanistic understanding.

Spectroscopic methods such as Fourier-transform infrared (FTIR) and Raman spectroscopy, coupled with fiber-optic probes, can monitor the concentration of reactants, intermediates, and products in real-time directly within the reaction vessel. rsc.orgmt.commt.comacs.org This allows for precise determination of reaction kinetics, identification of key intermediates, and optimization of process parameters. mt.com For electrochemical reactions, coupling an electrochemical cell with techniques like transmission FTIR can provide invaluable mechanistic insights. rsc.org

| In situ Technique | Information Gained | Application in this compound Chemistry |

| FTIR Spectroscopy | Real-time concentration tracking of key functional groups (e.g., C=O of the anhydride). | Monitoring reaction kinetics, identifying endpoints, detecting intermediates. mt.com |

| Raman Spectroscopy | Complementary vibrational information, often better for aqueous or symmetric systems. | Probing specific bond changes during derivatization. |

| NMR Spectroscopy | Detailed structural information of species in solution. | Elucidating reaction mechanisms and identifying unexpected products. |

Integration of Machine Learning and Artificial Intelligence for Predictive Synthesis and Materials Design

AI algorithms can be trained on existing reaction data to predict the outcomes of new chemical transformations, suggest optimal reaction conditions, and even propose novel, sustainable synthetic routes (retrosynthesis). This predictive power can significantly reduce the number of experiments required, saving time and resources. In the context of materials design, ML models can learn the relationship between the molecular structure of naphthalimide-based dyes and their photophysical properties, enabling the in silico design of new molecules with tailored absorption and emission spectra for applications like OLEDs. bohrium.comrsc.org

Interdisciplinary Research Opportunities: Bridging Organic Chemistry with Nanotechnology and Engineering Sciences

The unique properties of derivatives synthesized from this compound create extensive opportunities for interdisciplinary collaboration. The strong fluorescence and environmental sensitivity of many 1,8-naphthalimide (B145957) derivatives make them ideal candidates for applications in nanotechnology and biomedical imaging. bohrium.comnih.gov For instance, they can be incorporated into nanoparticles for use as fluorescent probes in cellular imaging or as components in advanced diagnostic tools. researchgate.net

In the realm of engineering, these derivatives are being explored for their potential in organic electronics, including Organic Light-Emitting Diodes (OLEDs) and Organic Field-Effect Transistors (OFETs). rsc.orggatech.edunih.gov Their excellent electron-transporting capabilities are a key attribute for these applications. nih.gov Furthermore, their integration into organic-inorganic composite materials is a promising strategy for developing next-generation photocatalysts for applications such as hydrogen production from water splitting and the degradation of organic pollutants. rsc.orgresearchgate.net

Addressing Scalability and Economic Viability in Research-Grade Synthesis of Complex Derivatives

Future research must focus on developing robust and efficient synthetic processes. This includes optimizing reaction conditions to maximize yield and purity at each step. The adoption of process intensification strategies, such as continuous-flow manufacturing, can play a critical role in improving scalability and reducing costs. rsc.org While the synthesis of high-performance materials for specialized applications like organic electronics may justify higher costs, the broader adoption of these compounds will depend on the development of more economical production methods. gatech.edu Overcoming regulatory hurdles and managing waste streams are also critical considerations for achieving commercial viability. advancedbiofuelsusa.info

Q & A

Q. What are the optimal synthetic routes and reaction conditions for preparing 4-bromo-3-hydroxy-1,8-naphthalic anhydride derivatives?

- Methodological Answer : The compound is typically synthesized via nucleophilic aromatic substitution (SNAr) or palladium-catalyzed cross-coupling reactions. For example, 4-bromo-1,8-naphthalic anhydride can react with hydroxylamine derivatives under reflux in polar aprotic solvents (e.g., DMSO or acetonitrile) to introduce the hydroxy group at the 3-position. Optimal conditions include a 1:1.1 molar ratio of anhydride to nucleophile, reaction temperatures of 50–130°C, and durations of 4–24 hours, depending on solvent polarity and catalyst presence . Solvent selection significantly impacts yield: DMSO enhances nucleophilicity, while acetonitrile minimizes side reactions .

Q. How should researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : Use a combination of:

- 1H/13C NMR : To confirm substitution patterns (e.g., hydroxy group at C3 and bromine at C4). Aromatic protons appear between δ 7.3–8.7 ppm, with downfield shifts for electron-withdrawing groups .

- FT-IR : Detect anhydride carbonyl stretches (~1770 cm⁻¹) and hydroxyl O–H vibrations (~3200 cm⁻¹) .

- Melting Point : Expected range 210–222°C; deviations >2°C indicate impurities .

- TLC with glacial acetic acid : Prevents anhydride hydrolysis and improves spot separation .

Q. What solubility challenges arise when working with this compound, and how can they be mitigated?

- Methodological Answer : The compound is sparingly soluble in water but dissolves in polar aprotic solvents (DMSO, DMF) or acidic/basic media. For aqueous reactions, pre-dissolve in DMSO and dilute with buffer. In organic synthesis, use acetonitrile or methoxyethanol to enhance solubility while avoiding decomposition .

Advanced Research Questions

Q. How can this compound be functionalized for applications in fluorescence-based sensors?